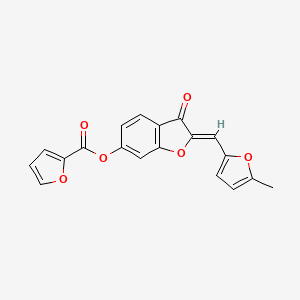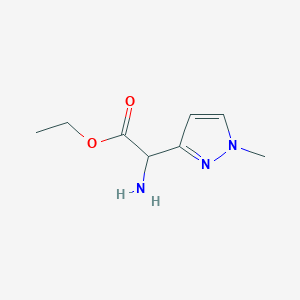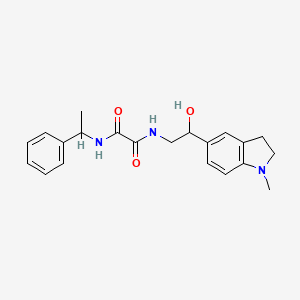
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C19H12O6 and its molecular weight is 336.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Furan Derivatives : The compound is related to the synthesis of furan derivatives, which are important in various chemical reactions. For example, furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters can be synthesized through palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, using oxygen as an external oxidant (Gabriele et al., 2012).
- Diels–Alder Reactions : The compound is involved in Diels–Alder reactions, which are a type of chemical reaction used to produce more complex molecular structures from simpler ones. For instance, the reaction of alkyl 2H-azirine-3-carboxylates with furans has been studied, leading to the formation of aziridine and dihydrofuranol compounds (Alves et al., 2001).
Biological Applications
- Inhibitors of Microbial Quorum Sensing : Some derivatives, like 5-(bromomethylene)furan-2(5H)-ones, have been explored as inhibitors of microbial communication and biofilm formation, particularly in the context of Staphylococcus epidermidis (Benneche et al., 2008).
Material Science and Catalysis
- Production of Biobased Terephthalic Acid Precursors : In material science, the compound is associated with the production of biobased terephthalic acid precursors. This involves reactions between ethylene and various renewable furans catalyzed by Lewis acid molecular sieves (Pacheco et al., 2015).
- C-H Bond Activation/Borylation Catalysis : The compound is also relevant in the context of C-H bond activation and borylation of furans and thiophenes, catalyzed by iron N-heterocyclic carbene complexes (Hatanaka et al., 2010).
Analytical Chemistry
- Analytical Study of Organic Ligands : The compound's derivatives have been studied for their analytical and spectral properties, particularly in the context of metal extractants (Patel, 2020).
Synthesis of Medicinal Compounds
- Synthesis of Analgesic Agents : In the field of medicinal chemistry, derivatives like 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids have been synthesized and evaluated for analgesic activity (Boyle et al., 1986).
properties
IUPAC Name |
[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c1-11-4-5-12(23-11)10-17-18(20)14-7-6-13(9-16(14)25-17)24-19(21)15-3-2-8-22-15/h2-10H,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBHOVHZONDPNR-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2944198.png)


![4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2944201.png)
![2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride](/img/structure/B2944202.png)
![N-(3,5-dimethylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2944203.png)

![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2944208.png)


![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B2944212.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide](/img/structure/B2944215.png)
